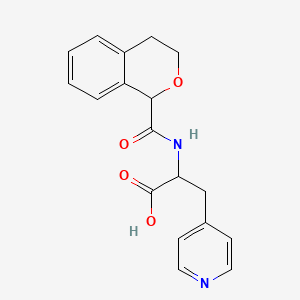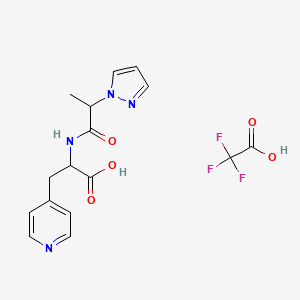![molecular formula C18H19N5O3 B6981524 3-Pyridin-4-yl-2-[(1,3,6-trimethylpyrazolo[3,4-b]pyridine-5-carbonyl)amino]propanoic acid](/img/structure/B6981524.png)
3-Pyridin-4-yl-2-[(1,3,6-trimethylpyrazolo[3,4-b]pyridine-5-carbonyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridin-4-yl-2-[(1,3,6-trimethylpyrazolo[3,4-b]pyridine-5-carbonyl)amino]propanoic acid is a complex organic compound featuring a pyridine ring, a pyrazolo[3,4-b]pyridine moiety, and a carboxylic acid group. This compound is of interest due to its potential biological and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-b]pyridine core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyrazolo[3,4-b]pyridine core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or alcohols, and conditions like refluxing in an inert atmosphere.
Major Products Formed:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: Hydroxyl derivatives of the carboxylic acid.
Substitution: Substituted pyrazolo[3,4-b]pyridine derivatives.
Applications De Recherche Scientifique
This compound has shown promise in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Its derivatives are being explored for therapeutic applications, such as kinase inhibitors.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to downstream effects in biological pathways. The exact mechanism would depend on the specific biological context and the derivatives being studied.
Comparaison Avec Des Composés Similaires
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the pyrazolo[3,4-b]pyridine core and exhibit similar biological activities.
Pyridine derivatives: Compounds containing the pyridine ring are structurally similar and may have overlapping properties.
Uniqueness: 3-Pyridin-4-yl-2-[(1,3,6-trimethylpyrazolo[3,4-b]pyridine-5-carbonyl)amino]propanoic acid is unique due to its specific substitution pattern and the presence of both pyridine and pyrazolo[3,4-b]pyridine moieties, which contribute to its distinct biological and chemical properties.
Propriétés
IUPAC Name |
3-pyridin-4-yl-2-[(1,3,6-trimethylpyrazolo[3,4-b]pyridine-5-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-10-14(9-13-11(2)22-23(3)16(13)20-10)17(24)21-15(18(25)26)8-12-4-6-19-7-5-12/h4-7,9,15H,8H2,1-3H3,(H,21,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPCVHSHOBZVCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=NN(C2=N1)C)C)C(=O)NC(CC3=CC=NC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Pyridin-4-yl-2-[[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetyl]amino]propanoic acid](/img/structure/B6981448.png)
![3-Pyridin-4-yl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid](/img/structure/B6981450.png)
![2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]-3-pyridin-4-ylpropanoic acid](/img/structure/B6981452.png)
![2-[(1-Propan-2-ylpyrazole-4-carbonyl)amino]-3-pyridin-4-ylpropanoic acid](/img/structure/B6981455.png)
![2-[(2,4-Dimethylpyrimidine-5-carbonyl)amino]-3-pyridin-4-ylpropanoic acid](/img/structure/B6981456.png)
![2-[[4-(Dimethylamino)pyridine-2-carbonyl]amino]-3-pyridin-4-ylpropanoic acid](/img/structure/B6981460.png)
![2-[(4-Methoxy-3,5-dimethylbenzoyl)amino]-3-pyridin-4-ylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6981471.png)

![2-[(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]-3-pyridin-4-ylpropanoic acid](/img/structure/B6981487.png)
![2-[2-(Azepan-1-yl)propanoylamino]-3-pyridin-4-ylpropanoic acid](/img/structure/B6981495.png)
![3-Pyridin-4-yl-2-[2-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]propanoic acid](/img/structure/B6981504.png)

![N-[(2-tert-butyltetrazol-5-yl)methyl]-N-prop-2-enylthiophene-2-sulfonamide](/img/structure/B6981535.png)
![2-[(1-Pyrazin-2-ylpiperidine-4-carbonyl)amino]-3-pyridin-4-ylpropanoic acid](/img/structure/B6981546.png)
